N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic psoralen derivative characterized by a fused furochromen core substituted with four methyl groups (positions 2, 3, 5, 9) and a 7-oxo moiety.
The structural complexity of this compound positions it within a broader class of furocoumarin derivatives, which are studied for applications in plant growth modulation, antifungal activity, and photochemotherapy .
Properties
Molecular Formula |
C25H23NO6 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C25H23NO6/c1-12-15(4)31-23-14(3)24-18(8-17(12)23)13(2)19(25(28)32-24)9-22(27)26-10-16-5-6-20-21(7-16)30-11-29-20/h5-8H,9-11H2,1-4H3,(H,26,27) |
InChI Key |
OFIKVIFYQCMFPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC4=CC5=C(C=C4)OCO5)C)C)C |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic compound that has garnered interest for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following:
- Molecular Formula : C22H25N3O4
- Molecular Weight : 389.45 g/mol
- IUPAC Name : this compound
This compound is a derivative of benzodioxole and furochromene, which are known for their diverse biological activities.
Antimicrobial Activity
Research has demonstrated that similar compounds with benzodioxole structures exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0619 μmol/mL |
| Bacillus subtilis | 0.1859 μmol/mL |
| Candida albicans | 0.1859 μmol/mL |
These findings suggest that compounds containing the benzodioxole moiety can inhibit microbial growth effectively .
Antioxidant Activity
The antioxidant potential of related compounds has been explored in various studies. The presence of the furochromene core in the structure may enhance its radical scavenging ability. Preliminary assays indicate that these compounds can neutralize free radicals effectively, contributing to their protective roles in biological systems.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial survival or proliferation.
- Modulation of Cell Signaling Pathways : It could interact with cellular receptors or signaling molecules to elicit physiological responses.
- Induction of Apoptosis in Cancer Cells : Some studies suggest that similar compounds can induce programmed cell death in cancerous cells.
Case Studies and Research Findings
A notable study focused on the synthesis and characterization of derivatives containing the benzodioxole structure. The research highlighted the compound's potential as an antimicrobial agent and its effectiveness against resistant strains of bacteria . Another study indicated that structural modifications could enhance the biological activity of these compounds, suggesting avenues for drug development.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Bioactivity
- Benzodioxole vs. Benzylthio: K-16 (benzylthio side chain) exhibits auxin-like root inhibition in Arabidopsis, while benzodioxole-containing derivatives (e.g., the target compound) may prioritize fungicidal action due to structural parallels with sulfonohydrazide antifungals .
- Halogenation : Iodine (I-10) and fluorine (II-13) substituents increase molecular polarizability and electronegativity, respectively, correlating with enhanced antifungal potency and photostability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
